REACTION_CXSMILES
|
S(=O)(=O)(O)O.[Cl:6][C:7]1[C:15]([CH3:16])=[C:14]([Cl:17])[CH:13]=[CH:12][C:8]=1[C:9]([OH:11])=[O:10].[CH3:18]O>>[Cl:6][C:7]1[C:15]([CH3:16])=[C:14]([Cl:17])[CH:13]=[CH:12][C:8]=1[C:9]([O:11][CH3:18])=[O:10]
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Name
|
|
Quantity
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60 mL
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Type
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reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
|
424 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=CC(=C1C)Cl
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Name
|
|
Quantity
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1500 mL
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Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After heating for 5 hours
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Duration
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5 h
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Type
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TEMPERATURE
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Details
|
under reflux
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Type
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TEMPERATURE
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Details
|
the reaction mixture was cooled
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
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WASH
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Details
|
The organic phase was washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
with 5% strength of sodium hydrogen carbonate solution and then again with water, dried
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)OC)C=CC(=C1C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 401 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |